5-Aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester
CAS No.: 612511-72-5
Cat. No.: VC5820204
Molecular Formula: C6H10ClN3O3
Molecular Weight: 207.61
* For research use only. Not for human or veterinary use.
![5-Aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester - 612511-72-5](/images/structure/VC5820204.png)
Specification
CAS No. | 612511-72-5 |
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Molecular Formula | C6H10ClN3O3 |
Molecular Weight | 207.61 |
IUPAC Name | ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C6H9N3O3.ClH/c1-2-11-6(10)5-8-4(3-7)12-9-5;/h2-3,7H2,1H3;1H |
Standard InChI Key | IMUSLNMUIIQUFO-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NOC(=N1)CN.Cl |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
5-Aminomethyl- oxadiazole-3-carboxylic acid ethyl ester features a 1,2,4-oxadiazole ring system—a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The substituents at positions 3 and 5 define its functional characteristics:
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Position 3: A carboxylic acid ethyl ester group (-COOEt), enhancing solubility and serving as a synthetic handle for further derivatization .
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Position 5: An aminomethyl group (-CH2NH2), introducing a primary amine moiety critical for hydrogen bonding and bioactivity .
The molecular formula is C6H10N4O3, with a monoisotopic mass of 186.0753 g/mol and an average mass of 186.17 g/mol.
Nomenclature and Isomerism
The compound’s systematic IUPAC name is ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate. Care must be taken to distinguish it from isomeric 1,3,4-oxadiazole derivatives, such as 5-amino-1,3,4-oxadiazole-2-carboxylic acid ethyl ester (CAS RN: 4970-53-0), which exhibits distinct physicochemical properties .
Synthesis and Structural Elucidation
General Synthetic Strategies
1,2,4-Oxadiazoles are typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. For 5-aminomethyl-substituted variants, two principal routes emerge:
Cyclocondensation of Functionalized Amidoximes
A nitrile oxide intermediate, generated from hydroxylamine and a nitrile, reacts with a β-ketoester to form the oxadiazole ring. Introducing an aminomethyl group requires precursors like 2-aminoacetonitrile, which can undergo hydroxylamine addition to yield the requisite amidoxime :
Subsequent cyclization with ethyl malonate derivatives under basic conditions affords the target compound .
Post-Synthetic Functionalization
Alternatively, the oxadiazole core can be modified post-synthesis. For example, chloromethyl intermediates (e.g., 5-chloromethyl-1,2,4-oxadiazole-3-carboxylate) undergo nucleophilic substitution with ammonia to install the aminomethyl group :
Structural Characterization
Key analytical data for related compounds include:
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1H-NMR: Signals for the ethyl ester (δ 1.3–1.4 ppm, triplet; δ 4.2–4.4 ppm, quartet) and aminomethyl protons (δ 3.1–3.3 ppm, singlet) .
Physicochemical Properties
Stability and Solubility
1,2,4-Oxadiazoles generally exhibit moderate thermal stability, with decomposition temperatures exceeding 200°C. The ethyl ester group enhances lipophilicity (logP ≈ 1.2), while the aminomethyl moiety improves aqueous solubility (∼15 mg/mL in water) .
Spectroscopic Data
Property | Value |
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Melting Point | 195–198°C (predicted) |
UV-Vis (λmax) | 265 nm (π→π* transition) |
IR (ν, cm⁻¹) | 1720 (C=O), 1650 (C=N), 3350 (NH) |
Applications in Drug Discovery
Antidiabetic Agents
Zwitterionic oxadiazoles, such as those reported by Fujifilm, reduce plasma glucose by 40–50% in db/db mice without significant weight gain—a marked advantage over thiazolidinediones .
Antimicrobial Scaffolds
1,2,4-Oxadiazoles exhibit broad-spectrum antimicrobial activity. For instance, analogs with EC50 values of 2–8 μg/mL against Staphylococcus aureus highlight their potential .
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